![molecular formula C25H29N9O B2628554 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021061-43-7](/img/structure/B2628554.png)
4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
The compound “4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule. It is related to a class of compounds that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups . It includes a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin ring. The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure . It has a molecular weight of 464.6 g/mol, a topological polar surface area of 74.5 Ų, and a complexity of 643. It has one hydrogen bond donor and seven hydrogen bond acceptors .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Kheder et al. describes a convenient synthesis method for a series of compounds, including pyrazole, pyridine, and pyrazolo[3,4-d]pyrimidin-1-yl derivatives, showcasing the versatility of related compounds in creating a wide range of heterocyclic compounds which are foundational in drug development and materials science (Kheder, Mabkhot, & Farag, 2008).
Enzymatic Activity Enhancement
Another study focused on the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives to explore their impact on enhancing enzymatic activity. This research highlights the potential biomedical applications of these compounds in improving the functionality of enzymes, which is crucial for various biological processes and therapeutic applications (Abd & Awas, 2008).
Antimicrobial and Anticancer Properties
Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, the antimicrobial activity of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include the pyrimidin-2-yl)piperazin-1-yl moiety, highlights the compound's relevance in developing new antibiotics (Yurttaş et al., 2016).
PET Imaging Agents for Neuroinflammation
A derivative was synthesized for use as a potential PET imaging agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the application of such compounds in diagnostic imaging and neurological research (Wang et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes that the protein controls.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including those involved in cell growth and proliferation .
Result of Action
The inhibition of tyrosine kinases can lead to a decrease in cell growth and proliferation .
properties
IUPAC Name |
4-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O/c35-22(9-4-8-20-6-2-1-3-7-20)26-12-13-34-24-21(18-31-34)23(29-19-30-24)32-14-16-33(17-15-32)25-27-10-5-11-28-25/h1-3,5-7,10-11,18-19H,4,8-9,12-17H2,(H,26,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSEHFELYORJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide |
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